1-(3,4-dimethylphenyl)-5-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide
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Description
1-(3,4-dimethylphenyl)-5-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
The compound has applications in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, which are valuable in medicinal chemistry and drug development. These heterocyclic compounds have diverse applications due to their wide range of biological activities (Fadda et al., 2012).
Antimicrobial Activity
Some derivatives synthesized from this compound have shown promising antimicrobial activities. These activities make them potential candidates for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance (Gad-Elkareem et al., 2011).
Molecular Docking and In Vitro Screening
This compound is used in molecular docking studies and in vitro screenings for various biological activities, including antimicrobial and antioxidant activities. Such studies are crucial in drug discovery, providing insights into the potential therapeutic uses of synthesized compounds (Flefel et al., 2018).
Cytotoxic Properties
Some derivatives from this compound have been explored for their cytotoxic properties. This research is significant in the field of cancer therapy, where new cytotoxic agents are constantly sought to improve treatment options (Mansour et al., 2020).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-5-6-17(10-15(14)2)26-13-16(11-20(26)27)22(28)25-12-18-21(24-8-7-23-18)19-4-3-9-29-19/h3-10,16H,11-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLSXOJLJXERQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=CN=C3C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.